molecular formula C8H10Cl4O B8714146 2-Chloro-3,3-dimethyl-2-(2,2,2-trichloroethyl)cyclobutan-1-one CAS No. 68697-08-5

2-Chloro-3,3-dimethyl-2-(2,2,2-trichloroethyl)cyclobutan-1-one

Cat. No. B8714146
CAS RN: 68697-08-5
M. Wt: 264.0 g/mol
InChI Key: GLLMIUIANSGZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,3-dimethyl-2-(2,2,2-trichloroethyl)cyclobutan-1-one is a useful research compound. Its molecular formula is C8H10Cl4O and its molecular weight is 264.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68697-08-5

Molecular Formula

C8H10Cl4O

Molecular Weight

264.0 g/mol

IUPAC Name

2-chloro-3,3-dimethyl-2-(2,2,2-trichloroethyl)cyclobutan-1-one

InChI

InChI=1S/C8H10Cl4O/c1-6(2)3-5(13)7(6,9)4-8(10,11)12/h3-4H2,1-2H3

InChI Key

GLLMIUIANSGZAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1(CC(Cl)(Cl)Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an autoclave, 280 g of isobutylene are added under pressure to 122 g (0.5 mole) of 2,4,4,4-tetrachlorobutyryl chloride in 600 ml of cyclohexane. A solution of 51 g (0.5 mole) of triethylamine in 500 ml of cyclohexane is then pumped in at 65° C. The reaction mixture is then kept for 3 hours at 65° C. The precipitated hydrochloride of triethylamine is collected by filtration and the filtrate is concentrated. The resulting crystals are collected by filtration, affording 79.4 g of 2-chloro-2-(2',2',2'-trichloroethyl)-3,3-dimethylcyclobutan-1-one with a melting point of 75°-76° C. (60% of theory).
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.